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Compound of Interest

Compound Name: ASP-2205

Cat. No.: B15615030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and pharmacological

characteristics of ASP-2205, a potent and selective serotonin 5-HT2C receptor agonist. This

document summarizes its chemical properties, mechanism of action, and key experimental

data, offering a valuable resource for professionals in drug discovery and development.

Core Molecular and Pharmacological Data
ASP-2205 is a novel compound investigated for its selective agonistic activity on the 5-HT2C

receptor. Its fundamental chemical and pharmacological properties are summarized below.

Property Value

Molecular Weight 300.44 g/mol

Chemical Formula C₁₉H₂₈N₂O

Mechanism of Action Selective 5-HT2C Receptor Agonist

EC₅₀ (human 5-HT2C) 0.85 nM[1]

EC₅₀ (rat 5-HT2C) 2.5 nM[1]

In Vivo Efficacy (rat)
Elevates Leak Point Pressure (LPP) at 0.1-1

mg/kg (i.d.)[1]
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Signaling Pathway of ASP-2205 at the 5-HT2C
Receptor
ASP-2205 exerts its effects by binding to and activating the 5-HT2C receptor, a G protein-

coupled receptor (GPCR). The primary signaling cascade initiated by ASP-2205 is through the

Gαq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers:

inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm

and binds to its receptor on the endoplasmic reticulum, triggering the release of stored

intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a hallmark of 5-HT2C receptor

activation and is the basis for the in vitro assays used to characterize ASP-2205's potency.
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Figure 1: ASP-2205 signaling pathway via the 5-HT2C receptor.

Experimental Methodologies
The following sections detail the protocols for key in vitro and in vivo experiments used to

characterize the pharmacological profile of ASP-2205.

In Vitro: Intracellular Calcium (Ca²⁺) Mobilization Assay
This assay is fundamental for determining the potency of 5-HT2C receptor agonists like ASP-
2205 by measuring the increase in intracellular calcium upon receptor activation.
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Objective: To determine the half-maximal effective concentration (EC₅₀) of ASP-2205 at human

and rat 5-HT2C receptors.

General Protocol:

Cell Culture: A stable cell line, typically Chinese Hamster Ovary (CHO) or Human Embryonic

Kidney (HEK) 293 cells, recombinantly expressing the human or rat 5-HT2C receptor, is

cultured in appropriate media and conditions.

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates

and grown to confluence.

Dye Loading: The cell culture medium is removed, and the cells are incubated with a

calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution at

37°C for a specified time (typically 30-60 minutes) in the dark. This allows the dye to enter

the cells.

Compound Preparation: A serial dilution of ASP-2205 is prepared in the assay buffer.

Fluorescence Measurement: The microplate is placed in a fluorescence plate reader (e.g., a

FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of the

compound.

Compound Addition and Data Acquisition: The prepared concentrations of ASP-2205 are

automatically added to the wells, and the fluorescence intensity is measured kinetically over

time. The increase in fluorescence corresponds to the increase in intracellular calcium.

Data Analysis: The peak fluorescence response is measured for each concentration of ASP-
2205. The data are normalized to the maximum response and plotted against the logarithm

of the compound concentration. The EC₅₀ value is then calculated using a sigmoidal dose-

response curve fit.
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Figure 2: Experimental workflow for the in vitro Ca²⁺ mobilization assay.
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In Vivo: Leak Point Pressure (LPP) Measurement in Rats
This in vivo experiment assesses the effect of ASP-2205 on the urethral closure reflex, a key

function in maintaining urinary continence.

Objective: To evaluate the dose-dependent effect of ASP-2205 on the leak point pressure in

anesthetized female rats.

General Protocol:

Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A

catheter is inserted into the bladder via the urethra or directly through a suprapubic incision

to both infuse saline and measure intravesical pressure. Another catheter may be placed for

intravenous or intraduodenal drug administration.

Bladder Filling: The bladder is slowly filled with saline to a predetermined volume or

pressure.

Drug Administration: ASP-2205 (at doses ranging from 0.1 to 1 mg/kg) or vehicle is

administered, typically intraduodenally (i.d.) or intravenously (i.v.).

LPP Measurement: Gentle, gradually increasing external pressure is applied to the

abdomen. The intravesical pressure at which urine leakage from the urethral meatus is first

observed is defined as the leak point pressure.

Antagonist Challenge (for specificity): To confirm that the effect is mediated by the 5-HT2C

receptor, a selective antagonist (e.g., SB242084) can be administered prior to ASP-2205 to

observe if it blocks the LPP elevation.[1]

Data Analysis: The LPP values are recorded and compared between the vehicle-treated and

ASP-2205-treated groups. Statistical analysis is performed to determine the significance of

the dose-dependent effects.

Conclusion
ASP-2205 is a potent and selective 5-HT2C receptor agonist with a well-defined mechanism of

action. The data presented in this guide, derived from established in vitro and in vivo
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experimental protocols, demonstrate its ability to activate the 5-HT2C receptor and modulate

physiological functions related to urethral closure. This information serves as a critical

foundation for further research and development of ASP-2205 and other selective 5-HT2C

receptor agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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